molecular formula C13H14O4 B15056065 3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid

Cat. No.: B15056065
M. Wt: 234.25 g/mol
InChI Key: HBXOGNYLMDRUDL-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This compound features a benzofuran core, a privileged scaffold in drug discovery known for its wide range of biological activities . The molecular structure integrates key substituents—an isopropoxy group at the 3-position and a carboxylic acid at the 2-position—that make it a versatile intermediate for the synthesis of novel bioactive molecules. The benzofuran scaffold is of significant research interest due to its presence in numerous compounds with demonstrated anticancer, antibacterial, and antifungal properties . The carboxylic acid functional group is particularly valuable, as it can be readily converted into various derivatives, such as amides and esters, or used to create salt forms to improve the solubility and bioavailability of potential drug candidates . This reagent is offered exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

5-methyl-3-propan-2-yloxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-7(2)16-11-9-6-8(3)4-5-10(9)17-12(11)13(14)15/h4-7H,1-3H3,(H,14,15)

InChI Key

HBXOGNYLMDRUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2OC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Perkin Rearrangement from Substituted Coumarins

The Perkin rearrangement, a classical method for synthesizing benzofuran-2-carboxylic acids, involves the base-catalyzed ring contraction of 3-halocoumarins. This approach has been optimized for efficiency under microwave irradiation, as demonstrated by Marriott et al..

Mechanistic Basis

The reaction proceeds via a two-step mechanism:

  • Base-catalyzed ring fission : Hydroxide ion attacks the carbonyl group of 3-bromocoumarin, leading to ring opening and formation of a phenoxide intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the phenoxide on the adjacent carbon-halogen bond forms the benzofuran ring, with concomitant expulsion of the halide ion.

For 3-isopropoxy-5-methylbenzofuran-2-carboxylic acid, the starting material would be a 3-bromo-5-methylcoumarin derivative bearing an isopropoxy group at position 6 (coumarin numbering). Microwave-assisted conditions (79°C, 300W, 5 minutes) in ethanol with sodium hydroxide achieve near-quantitative yields by accelerating the cyclization step.

Example Protocol:
  • Synthesis of 3-bromo-6-isopropoxy-5-methylcoumarin :
    • Bromination of 6-isopropoxy-5-methyl-4-hydroxycoumarin using PBr₃ in dry dichloromethane.
    • Yield: 78% (reported analogously for methoxy derivatives).
  • Microwave-assisted Perkin rearrangement :
    • React 3-bromo-6-isopropoxy-5-methylcoumarin (0.167 mmol) with NaOH (3 equiv) in ethanol (5 mL).
    • Microwave irradiation (79°C, 300W, 5 min).
    • Acidification with HCl precipitates the product.
    • Expected yield: >95% based on analogous transformations.

Ireland-Claisen Rearrangement

While less commonly applied to benzofurans, the Ireland-Claisen rearrangement offers a stereocontrolled route to γ,δ-unsaturated esters, which can be oxidized to carboxylic acids.

Application to Target Compound

  • Silyl ketene acetal formation :
    • Treat ethyl 3-isopropoxy-5-methyl-2-(prop-1-yn-1-yloxy)benzoate with LHMDS in THF at −78°C.
  • Rearrangement :
    • Warm to 25°C to induce-sigmatropic shift, forming a γ,δ-unsaturated ester.
  • Oxidation :
    • Hydrolyze the ester with NaOH/H₂O₂, followed by Jones oxidation to the carboxylic acid.
    • Overall yield: 50–55%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Perkin rearrangement >95 5 min Rapid, high-yielding Requires specialized coumarin precursors
Propargyl cyclization 80–85 16 h Modular substituent introduction Multi-step synthesis
Ireland-Claisen 50–55 24 h Stereochemical control Low yield, harsh oxidation conditions

Scale-Up Considerations

Industrial-scale production favors the Perkin rearrangement due to its brevity and efficiency. Critical parameters include:

  • Microwave reactor design : Continuous-flow systems mitigate hotspots during scale-up.
  • Precursor availability : Commercial 5-methylcoumarins (e.g., 5-methyl-4-hydroxycoumarin, $12.50/g) necessitate cost-benefit analysis versus custom synthesis.

Analytical Characterization

  • ¹H NMR (CDCl₃) :
    • δ 1.35 (d, J = 6.0 Hz, 6H, -CH(CH₃)₂)
    • δ 2.48 (s, 3H, Ar-CH₃)
    • δ 4.65 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂)
    • δ 6.92 (s, 1H, H-4), 7.15 (s, 1H, H-7).
  • IR (KBr) :
    • 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

Emerging Techniques

Recent advances in photoredox catalysis enable direct C–H functionalization of benzofurans. For example, visible-light-mediated alkoxylation using Ru(bpy)₃²⁺ could streamline isopropoxy installation post-cyclization.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Isopropyl 5-(Isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

Property Target Compound Analog
Molecular formula C₁₃H₁₄O₄ (presumed) C₁₇H₂₀O₅
Molecular weight ~258.25 g/mol (estimated) 304.342 g/mol
Functional groups -COOH (position 2) Isopropyl ester (-COOCH(CH₃)₂, position 3)
Substituents -OCH(CH₃)₂ (position 3), -CH₃ (5) -OCOCH(CH₃)₂ (position 5), -CH₃ (2)
Key differences Carboxylic acid enhances hydrophilicity and potential for ionic interactions. Ester group increases lipophilicity, favoring membrane permeability. Isobutyryloxy substituent at position 5 introduces steric bulk, potentially reducing metabolic clearance compared to the target’s methyl group.

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid

Property Target Compound Analog
Molecular formula C₁₃H₁₄O₄ (presumed) C₁₄H₁₂NO₄
Ring system Fully aromatic benzofuran Partially saturated 2,3-dihydrobenzofuran
Heterocyclic moiety Benzofuran Isoxazole (position 3) fused to dihydrobenzofuran
Key differences Aromatic benzofuran enables π-π stacking interactions. Saturation in dihydrobenzofuran reduces aromaticity, potentially altering electronic properties. Isoxazole introduces a nitrogen-oxygen heterocycle, which may enhance binding to metal ions or polar targets. Discontinued status suggests possible synthesis challenges or limited efficacy in prior studies.

(2S,3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic Acid

Property Target Compound Analog
Molecular formula C₁₃H₁₄O₄ (presumed) C₁₃H₁₄O₅
Ring system Benzofuran (planar, aromatic) Tetrahydrofuran (non-aromatic, saturated)
Substituents -OCH(CH₃)₂, -CH₃ 2-Methoxyphenyl (-Ph-OCH₃), 5-oxo group
Key differences Planar structure favors intercalation or flat binding pockets. Tetrahydrofuran’s saturated ring reduces rigidity, potentially increasing conformational flexibility. Methoxyphenyl group provides strong electron-donating effects, altering reactivity. Stereochemistry (2S,3S) may confer specificity in chiral environments, unlike the target compound’s non-chiral benzofuran scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Isopropoxy-5-methylbenzofuran-2-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer :

  • Synthetic Routes : Benzofuran-2-carboxylic acid derivatives are typically synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates. For example, demonstrates the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant in hexafluoropropan-2-ol (HFIP) to facilitate cyclization at room temperature .
  • Optimization : Key parameters include solvent choice (e.g., HFIP enhances electrophilic substitution), catalyst loading (e.g., DDQ for oxidation), and temperature control. Adjusting the molar ratio of starting materials (e.g., 4-methoxyphenol and styrene in ) can improve yields .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., isopropoxy and methyl groups). highlights discrepancies between observed and theoretical NMR shifts, emphasizing the need for purity checks and solvent calibration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., deviations < 2 ppm) as demonstrated in for related benzofuran derivatives .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. How should researchers handle stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Storage Recommendations : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. and emphasize avoiding moisture and light exposure for similar carboxylic acid derivatives .
  • Accelerated Degradation Studies : Use HPLC to monitor decomposition under stress conditions (e.g., 40°C/75% RH for 4 weeks). Adjust pH to assess hydrolytic stability of the ester (isopropoxy) and carboxylic acid groups .

Advanced Research Questions

Q. How can researchers resolve spectral data contradictions (e.g., NMR shifts or MS fragmentation patterns) during characterization?

  • Methodological Answer :

  • Purity Verification : Recrystallize the compound using solvents like ethanol/water mixtures ( ) to remove impurities that skew NMR/IR data .
  • Computational Validation : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values. notes discrepancies in benzofuran derivatives due to solvent effects or conformational isomerism .
  • Isotopic Labeling : Use deuterated analogs to confirm fragmentation pathways in MS (e.g., loss of CO2_2 from the carboxylic acid group) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 5-methyl position ( ) to assess effects on bioactivity .
  • In Silico Modeling : Perform molecular docking to predict interactions with target proteins (e.g., enzymes in inflammation pathways). suggests benzofuran derivatives exhibit anti-inflammatory potential, warranting assays like COX-2 inhibition .
  • Metabolic Stability Assays : Use liver microsomes to evaluate the impact of the isopropoxy group on metabolic clearance .

Q. How can reaction conditions be tailored to minimize byproduct formation during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test alternative oxidants (e.g., MnO2_2 or TEMPO) to reduce overoxidation byproducts observed with DDQ in .
  • Solvent Optimization : Replace HFIP with ionic liquids to enhance regioselectivity, as shown for similar furan syntheses in .
  • Real-Time Monitoring : Use in-situ FTIR to detect intermediates and adjust reaction kinetics dynamically .

Data Contradiction Analysis

Q. How should conflicting data on the reactivity of the isopropoxy group in benzofuran derivatives be addressed?

  • Methodological Answer :

  • Comparative Kinetic Studies : Measure reaction rates of the isopropoxy group under acidic vs. basic conditions (e.g., hydrolysis in HCl vs. NaOH). highlights solvent-dependent reactivity of methoxy groups in furans .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., 5-methoxybenzofuran in ) to isolate substituent-specific effects .

Tables for Reference

Key Functional Groups Analytical Signatures References
Carboxylic Acid (COOH)IR: 1700 cm1^{-1}; NMR: δ 12-13 ppm (broad)
Isopropoxy (OCH(CH3_3)2_2)1^1H NMR: δ 1.2–1.4 ppm (d, 6H), δ 4.5–4.7 ppm (septet)
Benzofuran CoreUV-Vis: λ~280–300 nm (π→π* transition)

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